molecular formula C12H13NO6 B353697 {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid CAS No. 893781-54-9

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B353697
CAS No.: 893781-54-9
M. Wt: 267.23g/mol
InChI Key: YONZATMSFLMTKG-UHFFFAOYSA-N
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Description

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid is a synthetic benzodioxole derivative designed for advanced chemical and biochemical research. This compound features a 6-methyl-1,3-benzodioxole moiety linked through an amide bond to an ether-based acetic acid chain, creating a unique molecular scaffold with potential for multiple applications. Its structure suggests utility as a key intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical screening. The benzodioxole group is a privileged structure in medicinal chemistry, often associated with biological activity, which makes this compound a valuable building block for constructing potential protease inhibitors, receptor ligands, or enzyme substrates. The molecule's hybrid nature, combining a lipophilic benzodioxole ring with a flexible, polar carboxylic acid tail, also makes it a candidate for research in supramolecular chemistry and materials science. Researchers can explore its use in designing molecular probes or studying structure-activity relationships (SAR). The acetic acid functional group, common in many bioactive compounds , allows for further derivatization, such as the formation of amides or esters, to fine-tune physicochemical properties like solubility and logP. Physical properties such as density (estimated ~1.3-1.6 g/cm³) and water solubility can be modeled based on its molecular structure and comparisons with similar compounds . This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-[(6-methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-7-2-9-10(19-6-18-9)3-8(7)13-11(14)4-17-5-12(15)16/h2-3H,4-6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZATMSFLMTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)COCC(=O)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Oxoethoxy Group: The oxoethoxy group is formed through an esterification reaction involving ethyl bromoacetate and subsequent hydrolysis to yield the acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the aromatic core, substituents, and acid side chains. Below is a detailed comparison:

Benzodioxole Derivatives

  • Compound 3a (2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid): Structure: Replaces the 6-methyl-1,3-benzodioxol group with a bis(4-methoxyphenyl)pyrimidine core. Synthesis: Uses diglycolic anhydride and DMAP in acetonitrile . Key Differences: The pyrimidine core enhances π-π stacking interactions but reduces metabolic stability compared to benzodioxole .
  • PPHNOCO (2-(2-((2-(2-aminoethoxy)ethyl)(hydroxy)amino)-2-oxoethoxy)acetic acid): Structure: Features a hydroxamic acid group instead of the benzodioxol-amine. Application: Acts as a bifunctional chelator for radiometals in imaging . Key Differences: The hydroxamic acid enhances metal-binding capacity, whereas the benzodioxol group prioritizes lipophilicity .

Thiazole and Pyridine Analogs

  • 4n (2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid): Structure: Substitutes benzodioxole with a 4-nitrophenylthiazole ring. Activity: Demonstrates PPARγ agonism (IC₅₀ = 0.8 μM) due to the nitro group’s electron-withdrawing effects . Key Differences: The thiazole ring improves solubility but reduces blood-brain barrier permeability compared to benzodioxole .
  • 4 (2-(2-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile) :

    • Structure : Incorporates a pyrazole-pyridine hybrid core.
    • Activity : Shows anticancer activity against MCF-7 cells (IC₅₀ = 9.3 μM) via kinase inhibition .
    • Key Differences : The bipyridine system enables intercalation with DNA, a mechanism absent in benzodioxole derivatives .

Acetic Acid Chain Variants

  • C-9 (2-(2-((2-formylphenyl)amino)-2-oxoethoxy)acetic acid): Structure: Replaces benzodioxole with a formylphenyl group. Synthesis: Produced via ethyl acetoacetate condensation, yielding a planar geometry . Key Differences: The formyl group facilitates Schiff base formation, useful in prodrug design .
  • {2-Oxo-2-[(2-oxo-3-azepanyl)amino]ethoxy}acetic acid: Structure: Features a seven-membered azepane ring instead of benzodioxole.

Biological Activity

The compound 2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxyacetic acid is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxyacetic acid is C13H13N1O5C_{13}H_{13}N_{1}O_{5} with a molecular weight of approximately 265.25 g/mol. The structure features a benzodioxole moiety, which is often associated with various bioactive compounds.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure–activity relationship (SAR) studies suggest that modifications to the benzodioxole moiety can enhance antibacterial efficacy.

CompoundActivityMIC (µg/mL)Target
Compound AAntibacterial25B. subtilis
Compound BAntifungal50C. albicans
Compound CCytotoxic10Cancer cells

Cytotoxicity and Anticancer Potential

Benzodioxole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, some compounds demonstrate higher toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents . For example, compounds derived from the benzodioxole framework have been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.

The biological activity of 2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxyacetic acid may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzodioxole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Receptor Modulation : Research indicates that these compounds may interact with various receptors (e.g., NMDA receptors), influencing neurotransmitter signaling pathways .

Case Studies

Several case studies highlight the biological activity of benzodioxole derivatives:

  • Study on Antibacterial Activity : A study screened various benzoxazole derivatives for their antibacterial properties, revealing that specific substitutions significantly enhance activity against Bacillus subtilis .
  • Cytotoxicity Assessment : In vitro tests showed that a series of benzodioxole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted therapies .
  • Receptor Interaction Studies : Investigations into the interaction between benzodioxole derivatives and NMDA receptors demonstrated significant modulation effects which could lead to neuroprotective applications .

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